molecular formula C5H8N2O B1612352 1-(1H-imidazol-2-yl)ethanol CAS No. 22098-61-9

1-(1H-imidazol-2-yl)ethanol

Cat. No. B1612352
CAS RN: 22098-61-9
M. Wt: 112.13 g/mol
InChI Key: SQFWQHCKCDSOJK-UHFFFAOYSA-N
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Description

1-(1H-imidazol-2-yl)ethanol, commonly known as histidine, is an essential amino acid that plays a crucial role in various physiological processes. It is a precursor to histamine, a neurotransmitter that regulates various bodily functions, including digestion, immune response, and sleep-wake cycle. Histidine is also involved in the synthesis of hemoglobin, which is responsible for carrying oxygen in the blood.

Scientific Research Applications

Catalysis in Transesterification/Acylation Reactions

1-(1H-imidazol-2-yl)ethanol, as part of the imidazol-2-ylidene family, plays a significant role in catalysis, particularly in transesterification and acylation reactions. Imidazol-2-ylidenes, a class of N-heterocyclic carbenes (NHC), have shown efficiency as catalysts in the transesterification between esters and alcohols. These catalysts facilitate the acylation of alcohols with vinyl acetate and other esters at low loadings and room temperature, producing corresponding esters efficiently and in short reaction times (Grasa, Kissling, & Nolan, 2002), (Grasa, Gueveli, Singh, & Nolan, 2003).

Polymerization Initiator

In the realm of polymer chemistry, 1-(1H-imidazol-2-yl)ethanol-based compounds have been utilized as single-component catalyst/initiators for the ring-opening polymerization of lactide. This application is crucial for producing polymers with controlled molecular weights and narrow polydispersities under mild conditions, paving the way for creating polymers of complex architectures (Csihony, Culkin, Sentman, Dove, Waymouth, & Hedrick, 2005).

Synthesis of Imidazole Derivatives

The compound is also involved in the synthesis of imidazole derivatives, which are significant in various chemical research areas. A study presented a multicomponent, one-pot synthesis of 1-(2-(2,4,5-triphenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, highlighting the compound's role in creating tetrasubstituted imidazoles through a cyclocondensation process (Rajkumar, Kamaraj, & Krishnasamy, 2015).

Environmental Applications

In environmental science, derivatives of 1-(1H-imidazol-2-yl)ethanol have been studied for their potential as green corrosion inhibitors. These studies focus on the inhibition behavior of these derivatives, highlighting their effectiveness in protecting metals from corrosion, which is essential for sustainable industrial processes (Yoo, Kim, Chung, Baik, & Kim, 2012).

Alcohol Extraction from Bio-Feedstocks

Another notable application is in the extraction of alcohols from water using imidazolium-based ionic liquids, which includes derivatives of 1-(1H-imidazol-2-yl)ethanol. This process is crucial for the efficient and sustainable production of bio-alcohols, such as ethanol and butanol, from bio-feedstocks by reducing energy consumption in the separation process (Chapeaux, Simoni, Ronan, Stadtherr, & Brennecke, 2008).

properties

IUPAC Name

1-(1H-imidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4(8)5-6-2-3-7-5/h2-4,8H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFWQHCKCDSOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567643
Record name 1-(1H-Imidazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-imidazol-2-yl)ethanol

CAS RN

22098-61-9
Record name 1-(1H-Imidazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-imidazol-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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